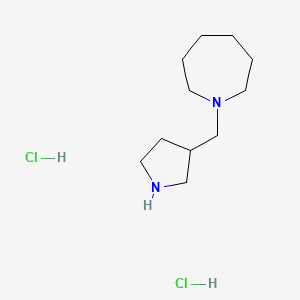

1-(3-Pyrrolidinylmethyl)azepane dihydrochloride

Description

Properties

IUPAC Name |

1-(pyrrolidin-3-ylmethyl)azepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-4-8-13(7-3-1)10-11-5-6-12-9-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSLNSICUMFPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Ring Formation via Catalytic Cyclization

A relevant approach for azepine (7-membered azepane analogs) derivatives involves copper(I)-catalyzed tandem amination and cyclization reactions of allenynes to form functionalized azepines. This method uses Cu(MeCN)4PF6 as a catalyst in anhydrous 1,4-dioxane at elevated temperatures (70–90 °C) with amine nucleophiles to form azepine rings efficiently in moderate to good yields (up to 65% NMR yield reported). This catalytic system could be adapted for azepane ring synthesis by choosing appropriate precursors.

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Cu(MeCN)4PF6 (10 mol%) | Effective for ring formation |

| Solvent | 1,4-dioxane | Optimal for reaction |

| Temperature | 70–90 °C | Required for cyclization |

| Reaction Time | 6–16 hours | Sufficient for completion |

| Amine Nucleophile | Aniline or substituted amines | Forms azepine derivatives |

| Yield | Up to 65% (NMR yield) | Moderate to good yields |

This method demonstrates the feasibility of constructing azepane rings with nitrogen substituents under mild catalytic conditions.

Functionalization with Pyrrolidinylmethyl Group

Comparative Table of Preparation Steps

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| Azepane ring synthesis | Catalytic cyclization of precursors | Cu(I) catalyst, 70–90 °C, 6–16 h | Adapted from azepine synthesis methods |

| Pyrrolidinylmethyl group introduction | Nucleophilic substitution or reductive amination | Halomethyl precursor, pyrrolidine, reducing agent | Standard amine functionalization |

| Salt formation | Acid-base reaction with HCl | HCl in ethanol/methanol, room temp | Forms dihydrochloride salt |

Research Findings and Analytical Data

- The copper(I)-catalyzed azepine synthesis shows that solvent choice (dioxane) and catalyst loading (10 mol%) are critical for yield optimization.

- Attempts to use primary aliphatic amines such as isopropyl or butyl amine in similar cyclizations failed, indicating the importance of amine structure in the reaction.

- No direct synthesis of 1-(3-pyrrolidinylmethyl)azepane dihydrochloride was found in the searched literature, but the methods for related azepane derivatives and pyrrolidinyl substitutions provide a reliable synthetic framework.

- Conversion to dihydrochloride salts is a common pharmaceutical practice to enhance compound properties and is typically straightforward.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyrrolidinylmethyl)azepane dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: The major products are reduced forms of the compound, often with the removal of chlorine atoms.

Substitution: The major products are substituted derivatives where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

1-(3-Pyrrolidinylmethyl)azepane dihydrochloride is a compound of increasing interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article provides a detailed exploration of its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride

- CAS Number : 1219981-51-7

- Molecular Formula : C11H18Cl2N2

Structure

The compound features a seven-membered azepane ring with a pyrrolidine substituent. The presence of two hydrochloride groups enhances its solubility in water, making it suitable for various biological assays.

Medicinal Chemistry

1-(3-Pyrrolidinylmethyl)azepane dihydrochloride has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural characteristics allow for modulation of biological activity.

Case Study: Antidepressant Activity

Research indicates that derivatives of azepane compounds exhibit antidepressant properties. A study demonstrated that modifications to the azepane structure can enhance serotonin receptor affinity, suggesting potential applications in treating depression.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. It may influence dopamine and serotonin pathways, which are crucial in mood regulation and cognition.

Case Study: Cognitive Enhancement

A recent study explored the effects of similar compounds on cognitive function in animal models. Results indicated improved memory retention and learning abilities, highlighting the potential for 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride in cognitive enhancement therapies.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Modified azepane derivatives |

| Cyclization | Heat and pressure | Larger cyclic compounds |

| Functional Group Modification | Reagent-specific reactions | Diverse functionalized products |

Drug Development

The compound is being investigated as a precursor for new pharmaceuticals. Its ability to form stable complexes with target biomolecules is crucial for drug efficacy.

Case Study: Anticancer Properties

Preliminary studies have suggested that azepane derivatives may inhibit tumor growth by interfering with cancer cell signaling pathways. Further research is needed to elucidate the mechanism and therapeutic potential.

Potential Targets

- Serotonin Receptors : Modulation of mood and anxiety.

- Dopamine Receptors : Impact on reward pathways and motor control.

- Enzymatic Pathways : Influence on metabolic processes.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Substituent | Salt Form | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|---|---|---|

| 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride | C₁₂H₂₃Cl₂N₂ (inferred) | ~275.22 (est.) | Azepane | 3-Pyrrolidinylmethyl | Dihydrochloride | Hypothesized CNS/cardiovascular use | [16, 18] |

| 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride | C₁₃H₂₀Cl₂N₂ | 275.22 | Indoline | 3-Pyrrolidinylmethyl | Dihydrochloride | Medicinal chemistry scaffold | [18] |

| 1-(2-(Piperidin-2-yl)ethyl)azepane dihydrochloride | Not provided | Not provided | Azepane | 2-(Piperidin-2-yl)ethyl | Dihydrochloride | Structural similarity to CNS targets | [16] |

| Trimetazidine dihydrochloride | C₁₄H₂₂Cl₂N₂O₃ | 339.25 | Piperazine | (2,3,4-Trimethoxyphenyl)methyl | Dihydrochloride | Coronary vasodilator, antioxidant | [5] |

| 1-(3-Azetidinyl)piperidine dihydrochloride | C₈H₁₈Cl₂N₂ | 217.15 | Piperidine | 3-Azetidinyl | Dihydrochloride | Research compound (ring strain effects) | [13] |

Detailed Analysis

Core Structure Variations

- Azepane vs. For example, indoline derivatives are common in kinase inhibitors, while azepane scaffolds appear in analgesics and antipsychotics .

- Azepane vs. Piperidine/Piperazine : Piperidine (six-membered) and piperazine (six-membered with two nitrogens) cores are more rigid, favoring specific receptor interactions. Trimetazidine’s piperazine core, for instance, enhances its vasodilatory effects .

Substituent Effects

- Pyrrolidinylmethyl vs. Piperidinylethyl : The pyrrolidine substituent introduces a five-membered nitrogen ring, which may enhance lipophilicity and blood-brain barrier penetration compared to the piperidine-based substituent in ’s azepane analog .

- Azetidinyl vs.

Salt Form and Solubility

All compared compounds are dihydrochloride salts, improving water solubility at acidic pH. For example, berotralstat dihydrochloride () is explicitly noted as soluble at pH ≤ 4, a property critical for oral bioavailability .

Biological Activity

1-(3-Pyrrolidinylmethyl)azepane dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

1-(3-Pyrrolidinylmethyl)azepane dihydrochloride features a pyrrolidine ring attached to an azepane structure, which may influence its pharmacological properties. The dihydrochloride form enhances its solubility in aqueous environments, facilitating biological assays.

The biological activity of 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that it may act as an inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, similar to other azepine derivatives. This action can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .

Key Mechanisms

- Inhibition of Transporters : Compounds with similar structures have shown significant inhibition of NET and DAT, implicating potential antidepressant effects .

- Receptor Binding : The compound may bind to various receptors, modulating their activity, which is crucial for therapeutic effects in conditions like depression and anxiety.

Biological Activity Data

Research findings indicate that 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride exhibits notable biological activity. Below is a summary table highlighting key studies and their findings:

Case Studies

A series of case studies have explored the pharmacological effects of 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride:

- Antidepressant Efficacy : In a forced-swim test (FST) performed on rodents, compounds structurally related to 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride exhibited dose-dependent antidepressant effects, indicating potential clinical applications in treating depression .

- Cancer Research : Studies on azepane derivatives have shown promising results in inhibiting protein kinases involved in tumor growth, suggesting that this compound may also have anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.